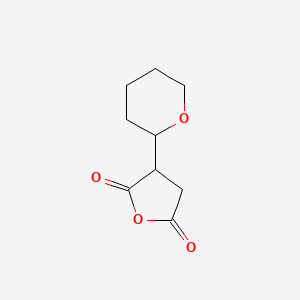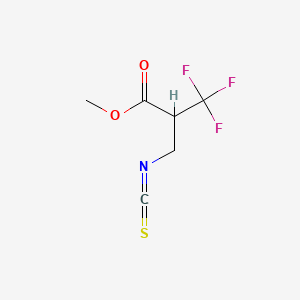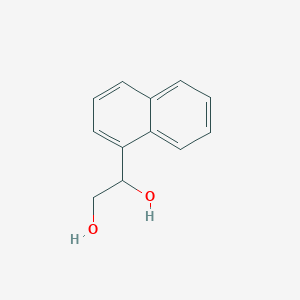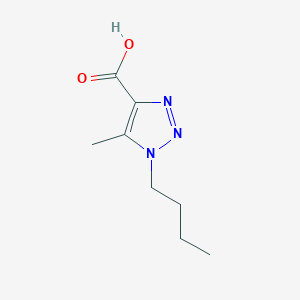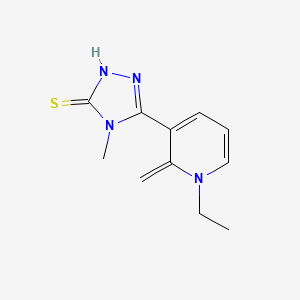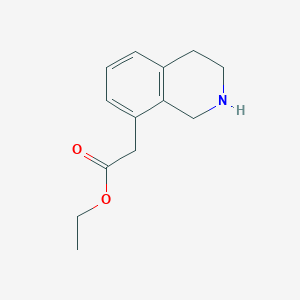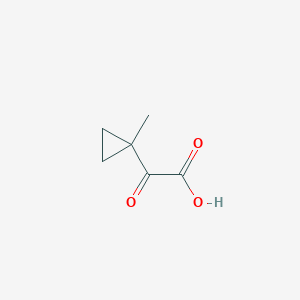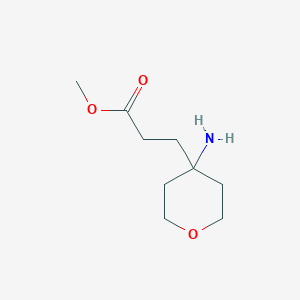
Methyl 3-(4-aminooxan-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-aminooxan-4-yl)propanoate: is an organic compound with the molecular formula C₉H₁₇NO₃ It is a derivative of propanoic acid and features an oxane ring with an amino group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-aminooxan-4-yl)propanoate typically involves the esterification of 3-(4-aminooxan-4-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 3-(4-aminooxan-4-yl)propanoate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3-(4-aminooxan-4-yl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe to investigate metabolic pathways involving esterases and amidases.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism by which Methyl 3-(4-aminooxan-4-yl)propanoate exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The ester group can be hydrolyzed by esterases to release the active aminooxan-4-yl propanoic acid, which can then interact with target proteins and modulate their activity. The oxane ring and amino group contribute to the compound’s binding affinity and specificity for its molecular targets.
Comparación Con Compuestos Similares
- Methyl 3-(4-hydroxyoxan-4-yl)propanoate
- Methyl 3-(4-methyloxan-4-yl)propanoate
- Methyl 3-(4-ethyloxan-4-yl)propanoate
Comparison: Methyl 3-(4-aminooxan-4-yl)propanoate is unique due to the presence of the amino group on the oxane ring, which imparts distinct chemical reactivity and biological activity compared to its hydroxy, methyl, and ethyl analogs. The amino group allows for additional hydrogen bonding and electrostatic interactions, enhancing its potential as a pharmaceutical intermediate and research tool.
Propiedades
Fórmula molecular |
C9H17NO3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
methyl 3-(4-aminooxan-4-yl)propanoate |
InChI |
InChI=1S/C9H17NO3/c1-12-8(11)2-3-9(10)4-6-13-7-5-9/h2-7,10H2,1H3 |
Clave InChI |
MDDOIXXMMNIFBE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1(CCOCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


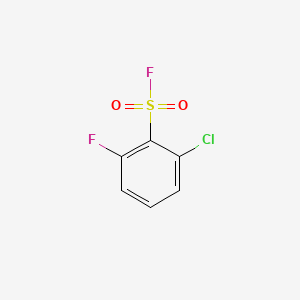
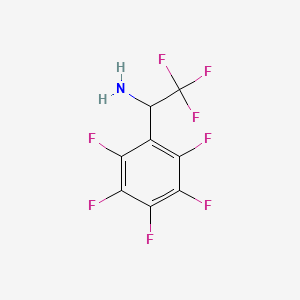

![4-[3-(Aminomethyl)phenyl]benzaldehyde](/img/structure/B15311094.png)


